Product packaging for 7-Methyl-4-phenylquinoline(Cat. No.:)

7-Methyl-4-phenylquinoline

Cat. No.: B8601751
M. Wt: 219.28 g/mol
InChI Key: HWXKXYAHKIXHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-4-phenylquinoline is a functionalized quinoline derivative offered for research and development purposes. This compound is part of an important class of chemicals where a quinoline core is substituted with a phenyl group and a methyl group, a structure known to be a valuable scaffold in medicinal chemistry and materials science . While specific biological data for this analog is not available in the searched literature, closely related 4-phenylquinoline and 7-substituted quinoline derivatives are frequently investigated for their potential biological activities and are synthesized using modern, efficient protocols . As a building block, this compound can be utilized in the synthesis of more complex molecules. Researchers may employ it in the development of novel pharmaceutical compounds or in the creation of advanced materials. Its structure is characterized by various spectroscopic techniques, including FTIR, 1HNMR, and 13CNMR, with mass typically confirmed through mass spectrometry . Handling and Safety: Although a specific safety data sheet for this compound was not located, similar quinoline compounds can pose health hazards. As a precautionary measure, researchers should handle this material assuming it may cause skin and eye irritation . It is strongly advised to use personal protective equipment, including gloves and eye/face protection, and to avoid the formation of dust and aerosols . Ensure adequate ventilation and refer to the material's Safety Data Sheet (SDS) before use. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13N B8601751 7-Methyl-4-phenylquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

7-methyl-4-phenylquinoline

InChI

InChI=1S/C16H13N/c1-12-7-8-15-14(9-10-17-16(15)11-12)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

HWXKXYAHKIXHJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=CC(=C2C=C1)C3=CC=CC=C3

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 7 Methyl 4 Phenylquinoline Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 7-Methyl-4-phenylquinoline, both ¹H and ¹³C NMR are crucial for assigning the specific chemical environments of each proton and carbon atom.

The ¹H NMR spectrum of this compound provides characteristic signals that can be assigned to the protons of the quinoline (B57606) core, the pendant phenyl group, and the methyl substituent. Analysis of a closely related derivative, 4-phenyl-7-methyl-2-(2'-pyridyl)quinoline, reveals key chemical shifts for the core this compound structure.

The proton on the third position of the quinoline ring (H-3) typically appears as a singlet at approximately 8.47 ppm. The methyl group protons at the seventh position (7-CH₃) also produce a characteristic singlet, observed around 2.53 ppm. The protons on the quinoline's bicyclic system exhibit distinct signals: H-5 as a doublet at 7.85 ppm, H-6 as a broad doublet around 7.34 ppm, and H-8 as a singlet near 7.22 ppm. The protons of the 4-phenyl group would be expected to resonate in the aromatic region, typically between 7.2 and 7.6 ppm.

Table 1: ¹H NMR Chemical Shift Assignments for the this compound Moiety

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
H-3 8.47 Singlet (s)
H-5 7.85 Doublet (d)
H-6 7.34 Broad Doublet (bd)
H-8 7.22 Singlet (s)
7-CH₃ 2.53 Singlet (s)

Note: Data is derived from the analysis of a closely related derivative and serves as a strong predictive model for the title compound.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be required for the unambiguous assignment of all proton and carbon signals. A COSY spectrum would reveal proton-proton coupling networks, helping to connect adjacent protons within the phenyl and quinoline rings. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons and piecing together the molecular fragments. Specific 2D NMR experimental data for this compound is not currently available in published literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural clues through the analysis of its fragmentation patterns.

Electron Ionization is a "hard" ionization technique that often results in significant fragmentation of the analyte molecule. This fragmentation can be highly useful for structural elucidation. For the isomeric compound 2-Methyl-4-phenylquinoline, which has the same molecular formula (C₁₆H₁₃N) and molecular weight as this compound, the mass spectrum shows a prominent molecular ion peak (M⁺) at an m/z of 219. This corresponds to the exact molecular weight of the compound. The spectrum also displays a significant peak at m/z 218, likely corresponding to the loss of a hydrogen atom ([M-H]⁺). This data suggests that this compound would also exhibit a strong molecular ion peak at m/z 219 under EI-MS conditions.

Table 2: Key EI-MS Peaks for the Isomer 2-Methyl-4-phenylquinoline

m/z Proposed Assignment
219 Molecular Ion [M]⁺
218 [M-H]⁺

MALDI-TOF is a "soft" ionization technique that typically imparts less energy to the molecule during ionization, resulting in minimal fragmentation and a strong signal for the molecular ion. This makes it particularly useful for accurately determining the molecular weight of a compound. While specific MALDI-TOF-MS data for this compound has not been reported in the reviewed scientific literature, it is expected that this technique would produce a clear spectrum dominated by the protonated molecular ion [M+H]⁺ at m/z 220. This would provide robust confirmation of the compound's molecular weight.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of this compound, allowing for the calculation of its elemental formula with a high degree of confidence. nih.govresearchgate.net This technique provides mass measurements with high accuracy, often to within a few parts per million (ppm), which helps in distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.org

Time-of-flight (TOF) mass analyzers, often coupled with gas or liquid chromatography, are particularly suited for this purpose. researchgate.netnih.gov For quinoline derivatives, HRMS can afford the molecular ions, such as M.+ or [M+H]+, with mass errors typically below 5 mDa. researchgate.netnih.govsigmaaldrich.com This level of precision is critical for confirming the elemental formula of this compound (C₁₆H₁₃N). Furthermore, the high resolving power of modern HRMS instruments allows for the clear separation of isotopic peaks, providing additional confirmation of the compound's elemental composition. nih.gov

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₆H₁₃N
Calculated Exact Mass 219.1048
Measured Exact Mass Varies by instrument
Mass Accuracy Typically < 5 ppm

| Ionization Mode | ESI+, EI |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This method is highly effective for analyzing complex mixtures and confirming the identity of individual components, such as this compound. researchgate.net

In a typical GC-MS analysis, the sample mixture is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint" for each molecule, allows for its identification. mdpi.com For quinoline derivatives, the mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with a series of fragment ions that are characteristic of the quinoline ring structure and its substituents. researchgate.netnih.govsigmaaldrich.com The retention time from the gas chromatogram provides an additional layer of identification.

GC-MS is also invaluable for assessing the purity of a this compound sample and for monitoring the progress of its synthesis, by identifying reactants, products, and any byproducts present in the reaction mixture. researchgate.netresearchgate.net

Table 2: GC-MS Parameters for Quinoline Derivative Analysis

Parameter Typical Conditions
GC Column Capillary column (e.g., HP-5ms)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole, Time-of-Flight (TOF)

| Detector | Electron Multiplier |

Infrared (IR) Spectroscopy for Functional Group Identification and Structural Confirmation

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. compoundchem.com The absorption of IR radiation causes the bonds within the this compound molecule to vibrate at specific frequencies, resulting in a unique IR spectrum that provides a "fingerprint" of the compound. masterorganicchemistry.com

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz The stretching vibrations of the carbon-carbon double bonds (C=C) within the quinoline and phenyl rings give rise to absorptions in the 1600-1450 cm⁻¹ range. libretexts.org The presence of the methyl group (CH₃) is indicated by C-H stretching vibrations just below 3000 cm⁻¹ (around 2970-2850 cm⁻¹) and bending vibrations around 1450-1375 cm⁻¹. libretexts.orgpressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Characteristic Absorption (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Methyl C-H Stretch 2970 - 2850
Aromatic C=C Stretch 1600 - 1450

| Methyl C-H | Bend | 1450 - 1375 |

Other Analytical and Purity Assessment Methods

Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound (C₁₆H₁₃N), elemental analysis would be performed to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 4: Elemental Analysis Data for this compound (C₁₆H₁₃N)

Element Theoretical Percentage (%)
Carbon (C) 87.64
Hydrogen (H) 5.98

| Nitrogen (N) | 6.39 |

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for separating mixtures, monitoring the progress of chemical reactions, and assessing the purity of compounds. libretexts.orgwikipedia.org In the context of this compound, TLC is an invaluable tool during its synthesis. nih.gov

A small spot of the reaction mixture is applied to a TLC plate, which is a solid support coated with a thin layer of an adsorbent material like silica (B1680970) gel. chemistryhall.com The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. wikipedia.org

By spotting the starting materials, the reaction mixture, and the purified product on the same TLC plate, one can visually track the disappearance of reactants and the appearance of the product. youtube.com The purity of a this compound sample can be assessed by the presence of a single spot. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification purposes. libretexts.org

Structure Activity Relationship Sar Investigations of 7 Methyl 4 Phenylquinoline Analogs

Identification of Core Pharmacophoric Features within Quinoline (B57606) Scaffolds

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a fundamental pharmacophore responsible for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. ekb.egresearchgate.netnih.govrsc.orgrsc.org The nitrogen atom within the pyridine ring is a key feature, influencing the molecule's basicity and ability to form hydrogen bonds, which are often critical for binding to biological targets. arabjchem.org

The versatility of the quinoline scaffold allows for functionalization at various positions, leading to diverse biological outcomes. nih.govfrontiersin.orgnih.gov For instance, in the context of anticancer activity, the planar aromatic nature of the quinoline ring system enables it to intercalate with DNA or interact with the active sites of enzymes like topoisomerases and protein kinases. ekb.egresearchgate.net In antimicrobial applications, quinoline derivatives can target bacterial DNA topoisomerases, disrupting DNA replication and leading to cell death. nih.gov The core quinoline structure, therefore, serves as a versatile template upon which various substituents can be placed to modulate activity and selectivity. nih.govfrontiersin.orgnih.gov

Positional and Substituent Effects on Biological Activity Modulation

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. nih.gov Even minor changes to the substitution pattern can lead to significant alterations in potency and selectivity.

In the specific case of 7-Methyl-4-phenylquinoline and its analogs, the methyl and phenyl groups play a significant role in defining their biological activity. The position of the methyl group can influence the molecule's interaction with its target. For example, studies on indole-quinoline derivatives have shown that a methyl substitution at the C-5 position of the quinoline ring results in more potent anticancer activity compared to substitution at the C-6 position. biointerfaceresearch.com The phenyl group at the C-4 position is also a critical determinant of activity. The presence of a phenyl ring can contribute to hydrophobic interactions within the binding pocket of a target protein. Furthermore, the substitution pattern on this phenyl ring can be modified to fine-tune the electronic and steric properties of the molecule, thereby influencing its biological effects. researchgate.net

The introduction of different functional groups onto the quinoline scaffold can dramatically alter the biological activity of the resulting analogs. For instance, the presence of a hydroxyl group can introduce a hydrogen bond donor/acceptor site, potentially enhancing binding affinity to a target protein. researchgate.net The conversion of a carbonyl group to a thione (C=S) can also modulate activity, as has been observed in the synthesis of quinoline-thiones which exhibit interesting biological properties. nih.gov

The addition of a carboxylate group can increase the polarity and water solubility of a compound, which can be advantageous for pharmacokinetic properties. Furthermore, various nitrogen-containing functional groups, such as amines and amides, can be introduced to create new points of interaction with biological targets. These modifications can influence a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. rsc.org

The structural features of quinoline analogs are key to their specific biological responses. For example, in the context of multidrug resistance (MDR) in cancer, certain quinoline derivatives have been shown to inhibit the function of efflux pumps like P-glycoprotein. The specific substitution patterns that enhance this activity often involve lipophilic groups that can interact with the hydrophobic regions of the transporter protein.

In the case of COX-2 inhibition, which is relevant for anti-inflammatory activity, the design of quinoline-based inhibitors often involves mimicking the structure of known COX-2 inhibitors. This typically includes a central aromatic ring (the quinoline scaffold) and specific side chains that can fit into the active site of the COX-2 enzyme.

Lipophilicity, often quantified as the partition coefficient (log P), is a crucial parameter that affects the absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule. For quinoline analogs, modulating lipophilicity through the addition or removal of hydrophobic or hydrophilic groups can significantly impact their biological activity. Increased lipophilicity can enhance membrane permeability and access to intracellular targets, but excessive lipophilicity can lead to poor solubility and non-specific binding.

Steric hindrance, which refers to the spatial arrangement of atoms in a molecule that can hinder chemical reactions or intermolecular interactions, also plays a vital role. The size and shape of substituents on the quinoline ring can either promote or prevent the molecule from fitting into the binding site of its target. Careful consideration of steric factors is therefore essential in the design of potent and selective quinoline-based therapeutic agents.

Conformational Analysis and Stereochemical Contributions to Activity

The conformational flexibility of 4-phenylquinoline (B1297854) derivatives primarily revolves around the rotation of the phenyl group at the 4-position relative to the quinoline core. This rotation is governed by the dihedral angle between the two aromatic rings. The preferred conformation is a delicate balance between two opposing factors: steric hindrance and electronic effects. Steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens at the 3 and 5-positions of the quinoline ring favors a non-planar conformation. Conversely, electronic effects, such as the extension of π-conjugation between the two aromatic systems, favor a more planar arrangement.

While direct experimental or computational studies on the conformational preferences of this compound are not extensively available in the reviewed literature, insights can be drawn from studies on structurally related biaryl systems. In many biaryl compounds, a twisted conformation is adopted to alleviate steric strain, resulting in a specific range of low-energy dihedral angles. The presence of the methyl group at the 7-position of the quinoline ring is not expected to directly influence the rotational barrier of the 4-phenyl group through steric interactions, due to its remote location. However, its electronic contribution to the quinoline ring system could subtly affect the electronic landscape and, consequently, the preferred conformation.

Computational modeling studies on related 4-phenyl-tetrahydroisoquinolines have indicated that the torsion angle between the phenyl and the heterocyclic ring system has distinct energy minima. For instance, in N-methyl-6-chloro-7-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, energy minima were found at torsion angles of approximately 60° and 240°. nih.gov Although the quinoline ring in this compound is aromatic and planar, unlike the saturated ring of tetrahydroisoquinoline, similar principles of steric and electronic balance would dictate its conformational preferences.

The introduction of chiral centers into this compound analogs can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities. Chirality can arise from the presence of stereogenic centers in substituents or from atropisomerism, where restricted rotation around the bond connecting the phenyl and quinoline rings leads to stable, non-superimposable conformers. While the synthesis and chiral resolution of various heterocyclic compounds are well-established techniques, specific studies detailing the stereochemical contributions to the activity of this compound analogs are limited. However, the principle that stereochemistry plays a pivotal role in the biological activity of chiral compounds is a fundamental concept in medicinal chemistry. Different enantiomers of a drug can have distinct pharmacological and toxicological profiles, as they can interact differently with chiral biological macromolecules like enzymes and receptors.

The following table summarizes the key factors influencing the conformation of 4-phenylquinoline analogs:

FactorDescriptionInfluence on Conformation
Steric Hindrance Repulsive forces between non-bonded atoms in close proximity, particularly between the ortho-hydrogens of the phenyl ring and the C3/C5 hydrogens of the quinoline ring.Favors a non-planar (twisted) conformation to increase the distance between interacting atoms.
Electronic Effects (π-conjugation) The delocalization of π-electrons across the bond connecting the two aromatic rings.Favors a planar conformation to maximize orbital overlap and stabilize the molecule.
Substituent Effects The electronic (electron-donating or -withdrawing) and steric (size) properties of substituents on either the phenyl or quinoline ring.Can alter the balance between steric hindrance and π-conjugation, thereby influencing the preferred dihedral angle.

In the absence of direct experimental data for this compound, the following table presents hypothetical energy profiles based on the general principles of biaryl conformation. This is intended for illustrative purposes to demonstrate the concept of rotational barriers.

Dihedral Angle (°)Relative Energy (kcal/mol)ConformationPrimary Influencing Factor
0HighPlanar (eclipsed hydrogens)Steric Hindrance
~45LowTwistedBalance of Steric and Electronic Effects
90IntermediatePerpendicularLoss of π-conjugation
~135LowTwistedBalance of Steric and Electronic Effects
180HighPlanar (eclipsed hydrogens)Steric Hindrance

Further research, including X-ray crystallographic studies and computational conformational analysis of this compound and its analogs, is necessary to precisely determine their three-dimensional structures and the specific stereochemical features that contribute to their biological activities. Such studies would provide a more detailed understanding of the structure-activity relationships and guide the design of more potent and selective analogs.

Elucidation of Biological Activity Mechanisms and Molecular Interactions

Target Identification and Ligand-Receptor Binding Studies

The pharmacological effects of 4-phenylquinoline (B1297854) derivatives are initiated by their binding to specific biological macromolecules. Research has focused on identifying these targets, which include transmembrane proteins, critical enzymes, ion channels, and cell cycle regulators.

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, functions as an efflux pump that can expel a wide range of xenobiotics from cells. researchgate.net This action is a primary cause of multidrug resistance (MDR) in cancer chemotherapy, as it reduces the intracellular concentration of therapeutic drugs. mdpi.com

Quinoline-based compounds have been investigated as P-gp inhibitors to overcome MDR. For instance, the novel quinoline (B57606) derivative 160a (8-(3-methoxybenzyloxy)quinoline-2-carbaldehyde) has been identified as a potent P-gp inhibitor. mdpi.comnih.gov Studies have shown that this compound can reverse P-gp-mediated MDR by inhibiting the transporter's drug efflux function, leading to increased intracellular accumulation of chemotherapeutic agents like doxorubicin (B1662922) in resistant cancer cells. mdpi.comnih.gov The MDR reversal effect of compound 160a was observed to persist for at least one hour after its removal. mdpi.com In silico predictions also suggest that some 4-phenylquinoline derivatives may act as P-gp substrates. researchgate.net The ability of these compounds to modulate P-gp activity highlights their potential in combination therapies for cancer. nih.gov

The quinoline scaffold has proven to be a versatile template for designing inhibitors of various enzymes critical to pathogen survival and human disease progression.

DNA gyrase: Quinolone antibacterials are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. medchemexpress.cnmdpi.comnih.gov These enzymes are essential for bacterial DNA replication, recombination, and repair. Quinolones act as poisons by stabilizing the enzyme-DNA cleavage complex, which leads to lethal double-stranded DNA breaks. mdpi.com A number of novel quinoline derivatives have been synthesized and shown to possess potent inhibitory activity against E. coli DNA gyrase, with some compounds exhibiting significant broad-spectrum antimicrobial activity. nih.gov For example, one derivative demonstrated an IC₅₀ value of 3.39 μM against the bacterial DNA gyrase target enzyme. nih.gov

Dihydroorotate dehydrogenase (DHODH): This enzyme catalyzes a crucial step in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation. nih.gov As rapidly dividing cancer cells are highly dependent on this pathway, DHODH has emerged as a significant target for anticancer drug development. dntb.gov.ua Structure-guided design has led to the discovery of potent 4-quinoline carboxylic acid derivatives that act as DHODH inhibitors, thereby halting cell cycle progression at the S-phase. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a key role in inflammation and has been implicated in the progression of various cancers. nih.govresearchgate.net Consequently, selective COX-2 inhibitors are of significant therapeutic interest. Derivatives of 2-phenyl-4-carboxyl quinoline and 4-(Imidazolylmethyl)-2-(4-methylsulfonylphenyl)-quinoline have been designed and synthesized as potent and selective COX-2 inhibitors. nih.govresearchgate.net Molecular modeling studies suggest that substituents on the 2-phenyl ring can insert into a secondary pocket of the COX-2 active site, enhancing binding and selectivity. nih.gov The inhibitory activities of several such derivatives are detailed in the table below.

Squalene (B77637) Synthase: Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, making it an attractive target for developing antihyperlipidemic agents. nih.govresearchgate.netnih.gov Inhibition of this enzyme is expected to have a better side-effect profile compared to statins, which act earlier in the pathway. nih.govresearchgate.net Various classes of squalene synthase inhibitors have been developed, including quinuclidine (B89598) and 4,1-benzoxazepine (B1262346) derivatives. nih.govresearchgate.netmdpi.com However, specific research detailing the inhibitory activity of 7-methyl-4-phenylquinoline derivatives against squalene synthase is not prominent in the current literature.

Lanosterol (B1674476) 14-alpha demethylase: This enzyme, also known as CYP51A1, is a cytochrome P450 enzyme that performs an essential step in the conversion of lanosterol to cholesterol. wikipedia.orguniprot.org It is a key target for antifungal agents and is also being explored for its potential in cancer and cholesterol-lowering therapies. mdpi.comresearchgate.net While various azole and pyridine (B92270) derivatives are known inhibitors, there is limited specific information on the direct inhibition of this enzyme by this compound derivatives. mdpi.comnih.gov

FtsZ: The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a bacterial homolog of tubulin that is essential for cell division in most bacteria, including M. tuberculosis. nih.gov It is considered an ideal target for novel antimicrobials. Cheminformatic analyses and subsequent biological testing have confirmed that certain quinoline and quinazoline (B50416) derivatives can inhibit the function of mycobacterial FtsZ. nih.govfrontiersin.org These compounds have been shown to disrupt FtsZ activity, leading to potent antibacterial effects, including against resistant strains like MRSA. researchgate.netnih.govrsc.org

Inhibitory Activity of 4-Phenylquinoline Derivatives Against Cyclooxygenase-2 (COX-2)
Compound/DerivativeTarget EnzymeIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
4-((1H-Imidazol-1-yl)methyl)-7,8,9,10-tetrahydro-2-(4-methylsulfonylphenyl)-benzo[h]quinolineCOX-20.063>547.6 nih.gov
7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acidCOX-20.043>513 researchgate.net
Celecoxib (Reference Drug)COX-20.060405 researchgate.net

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells like neurons. nih.govmdpi.com Subtypes such as Nav1.7 are considered important targets for the treatment of pain. nih.gov The development of subtype-selective sodium channel blockers is an active area of research to manage conditions involving neuronal hyperexcitability. frontiersin.orgbiorxiv.org While various toxins and drugs are known to modulate these channels, specific data on the interaction between this compound and neuronal sodium channels is not extensively covered in the available scientific literature.

Cellular Pathway Interventions and Associated Effects

The interaction of 4-phenylquinoline derivatives with their molecular targets triggers a cascade of downstream events, leading to significant alterations in cellular pathways and ultimately determining the cell's fate.

Apoptosis (programmed cell death) and autophagy (a cellular degradation and recycling process) are two fundamental cellular pathways that can be modulated by quinoline derivatives to exert anticancer effects.

Several novel quinoline derivatives have been shown to induce both apoptosis and autophagy in various cancer cell lines. For example, the synthetic quinoline derivative DFIQ induces cell death in non-small cell lung cancer (NSCLC) models by triggering apoptosis, cleaving apoptotic proteins, causing DNA damage, and disrupting the management of reactive oxygen species (ROS). researchgate.net Similarly, the derivative 6MN-4-AQ was found to induce both apoptotic and autophagic cell death in pancreatic cancer cells. nih.gov The mechanism for this dual effect involves the suppression of the pro-survival Akt/mTOR signaling pathway and the induction of endoplasmic reticulum (ER) stress. nih.gov

Furthermore, novel tetrahydroquinoline derivatives have been reported to induce ROS-mediated apoptosis in glioblastoma cells, activating Caspase-3/7 and disrupting the mitochondrial membrane potential. tuni.fi Studies also indicate that the induction of autophagy by some quinoline compounds can cross-talk with apoptosis. nih.gov In some contexts, inhibiting autophagy can enhance the apoptotic effects of chemotherapeutic agents, suggesting a complex interplay between these two pathways that can be exploited for therapeutic benefit. mdpi.com

Cellular Effects of 4-Phenylquinoline Derivatives in Cancer Models
Compound/DerivativeCell LineObserved EffectAssociated MechanismReference
DFIQNon-small cell lung cancer (NSCLC)Induction of apoptosis and autophagyCleavage of apoptotic proteins, DNA damage, ROS accumulation researchgate.net
6MN-4-AQPANC-1, MIA PaCa-2 (Pancreatic cancer)Induction of apoptosis and autophagyInhibition of Akt/mTOR pathway, induction of ER stress nih.gov
4ag (Tetrahydroquinoline derivative)SNB19, LN229 (Glioblastoma)Induction of ROS-mediated apoptosisCaspase-3/7 activation, disruption of mitochondrial membrane potential tuni.fi
QN523 (Quinolin-8-yl-nicotinamide)MIA PaCa-2 (Pancreatic cancer)Induction of apoptosis and autophagyActivation of stress response pathway (HSPA5, DDIT3) nih.gov
D28 (2-Phenylquinoline-4-carboxylic acid derivative)K562 (Leukemia)G2/M cell cycle arrest and apoptosisHDAC3 inhibition nih.gov

Inhibition of Cell Proliferation and Angiogenesis

While direct studies on this compound's effects on cell proliferation and angiogenesis are limited, research on analogous 4-phenylquinoline derivatives suggests potential activity in these areas. For instance, various derivatives of 4-phenylquinoline have been investigated for their antiproliferative effects against different cancer cell lines. Some of these compounds have been found to inhibit signaling pathways crucial for cancer cell growth and survival. However, specific data quantifying the inhibitory concentration (IC50) of this compound on various cell lines or its direct impact on the formation of new blood vessels (angiogenesis) are not extensively documented in the current scientific literature.

Immunomodulatory Mechanisms (e.g., immunostimulatory activity)

The immunomodulatory properties of this compound are not yet well-defined. Generally, quinoline compounds can exert a range of effects on the immune system, from immunosuppressive to immunostimulatory. Some quinoline derivatives have been shown to modulate the activity of immune cells and the production of cytokines. Investigations into whether this compound can stimulate or suppress immune responses are necessary to understand its potential therapeutic applications in immunology.

In Vitro and Model Organism Studies for Mechanistic Insights

To explore the molecular mechanisms underlying the biological activities of chemical compounds, researchers often employ in vitro cell culture assays and in vivo model organisms.

Cell Culture Assays for Investigating Molecular Mechanisms

Cell culture assays are fundamental tools for dissecting the cellular and molecular effects of a compound. For a compound like this compound, a variety of assays would be utilized to understand its mechanism of action.

Table 1: Representative Cell Culture Assays for Mechanistic Studies

Assay TypePurposeExample Application for this compound
Cell Viability/Proliferation Assays (e.g., MTT, WST-1) To determine the effect of the compound on cell growth and to calculate the half-maximal inhibitory concentration (IC50).Assessing the dose-dependent effect of this compound on the proliferation of various cancer cell lines.
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) To investigate if the compound induces programmed cell death.Determining if the antiproliferative effects of this compound are due to the induction of apoptosis.
Cell Cycle Analysis (e.g., Flow cytometry with PI staining) To identify at which phase of the cell cycle the compound exerts its effects.Examining whether this compound causes cell cycle arrest at the G1, S, or G2/M phase.
Angiogenesis Assays (e.g., Tube formation assay, Endothelial cell migration assay) To assess the anti-angiogenic potential of the compound.Investigating the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Western Blotting To detect and quantify specific proteins involved in signaling pathways.Analyzing the effect of this compound on the expression levels of proteins involved in cell proliferation, apoptosis, and angiogenesis.
ELISA (Enzyme-Linked Immunosorbent Assay) To measure the concentration of cytokines and other signaling molecules.Quantifying the production of pro-inflammatory or anti-inflammatory cytokines by immune cells in response to this compound.

These assays, performed on relevant cell lines (e.g., cancer cells, endothelial cells, immune cells), would provide crucial data on the specific molecular targets and pathways affected by this compound.

Zebrafish Embryo Models for Investigating Neuroactivity and Other Biological Responses

The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for toxicological and pharmacological screening due to its rapid development, optical transparency, and genetic tractability.

Zebrafish embryos can be utilized to assess the effects of this compound on various biological processes in a whole-organism context. Key applications include:

Developmental Toxicity: The transparency of zebrafish embryos allows for real-time observation of organ development. Exposure to this compound could reveal potential teratogenic effects on cardiac, cranial, or vascular development.

Neuroactivity Screening: Zebrafish larvae exhibit well-characterized behaviors, such as the photomotor response and touch-evoked escape, which are controlled by the central nervous system. Alterations in these behaviors following exposure to this compound could indicate potential neuroactive properties.

Angiogenesis in vivo: Transgenic zebrafish lines with fluorescently labeled blood vessels (e.g., Tg(fli1:EGFP)) provide an excellent model to visualize and quantify the effects of compounds on blood vessel formation in a living organism. This would be a direct method to assess the anti-angiogenic potential of this compound.

Table 2: Zebrafish Embryo Model in the Study of this compound

Parameter AssessedExperimental ApproachPotential Insights
Acute Toxicity Determination of the lethal concentration (LC50) at different time points.Provides a baseline for the toxicity profile of the compound.
Teratogenicity Morphological scoring of developmental defects in various organs.Identifies potential risks to embryonic development.
Cardiotoxicity Measurement of heart rate and observation of pericardial edema.Assesses adverse effects on the cardiovascular system.
Neurotoxicity/Neuroactivity Analysis of larval locomotor activity and specific behavioral responses.Screens for potential effects on the central nervous system.
Anti-angiogenic Activity Quantification of intersegmental vessel growth in transgenic reporter lines.Offers in vivo validation of anti-angiogenic properties observed in vitro.

Studies using zebrafish embryos would complement in vitro findings and provide a more comprehensive understanding of the biological effects of this compound at the whole-organism level.

Computational Chemistry and Theoretical Investigations of 7 Methyl 4 Phenylquinoline Systems

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-Methyl-4-phenylquinoline, molecular docking can elucidate its potential as a ligand for various biological targets.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar quinoline (B57606) derivatives provides a framework for understanding its potential interactions. For instance, studies on phenylhydrazono phenoxyquinoline derivatives have demonstrated their efficacy as α-amylase inhibitors through in silico docking studies, revealing favorable binding affinities. acs.org Similarly, docking studies of various quinoline-based derivatives against cancer-related proteins have been performed to predict their binding models and G-scores. nih.gov

The binding affinity of a ligand like this compound to a protein target is typically quantified by a scoring function, which estimates the free energy of binding. This score is influenced by various factors, including hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's active site. For example, in a study of 2-phenyl quinoline-4-carboxamide derivatives, good binding affinity was shown through hydrogen bond interactions with key residues in the active sites of target proteins. nih.gov

The predicted binding mode reveals the specific orientation and conformation of the ligand within the binding pocket. This information is critical for understanding the mechanism of action and for designing more potent and selective derivatives.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a molecular docking study of this compound against a putative protein target.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase A-8.5Tyr123, Leu45, Val53Hydrogen Bond, Hydrophobic
Cyclooxygenase-2-7.9Arg120, Tyr355, Val523Pi-Alkyl, Pi-Sigma
Estrogen Receptor-9.1Glu353, Arg394, Phe404Hydrogen Bond, Pi-Pi Stacking

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Molecular docking not only predicts binding affinity but also identifies the key amino acid residues within the protein's active site that are crucial for ligand recognition and binding. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. For instance, in a study of 7-phenyl-2-aminoquinolines as neuronal nitric oxide synthase inhibitors, X-ray crystallography revealed that the quinoline core mimics arginine and forms a bifurcated hydrogen bond system with specific residues in the enzyme's active site. researchgate.net

Understanding the architecture of the binding site is essential for structure-based drug design. By mapping the key interaction points, medicinal chemists can modify the structure of this compound to enhance its binding affinity and selectivity for a particular target. For example, the addition of a substituent that can form a strong hydrogen bond with a specific residue in the active site could significantly improve the potency of the compound.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules like this compound.

DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate various molecular properties of quinoline derivatives, such as optimized geometries, electronic properties, and intrinsic chemical reactivity. mdpi.com For this compound, DFT can be used to determine its kinetic and thermodynamic stability, analyze molecular interactions, and gain insights into reaction mechanisms. nih.gov

Key molecular properties that can be calculated using DFT include:

Optimized molecular geometry: Provides the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. The energy gap between HOMO and LUMO (Egap) is an indicator of chemical reactivity. rsc.org

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and helps predict sites for electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to further understand the molecule's reactivity. nih.gov

A study on mono- and bi-substituted quinoline derivatives using the B3LYP/6-31+G(d) model provides a reference for the types of data that can be generated. mdpi.com

Below is a hypothetical table of DFT-calculated properties for this compound.

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment2.5 D
Chemical Hardness2.2 eV
Electronegativity4.0 eV

Note: The data in this table is illustrative and not based on actual calculated results for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the photophysical properties of molecules, including their absorption and emission spectra (luminescence and fluorescence). nih.gov For quinoline derivatives, which are known for their fluorescent properties, TD-DFT can be used to predict their excitation energies, emission wavelengths, and quantum yields. nih.govnih.gov

The photophysical behavior of this compound is expected to be influenced by the electronic nature of its substituents. The methyl group at the 7-position and the phenyl group at the 4-position will affect the energy levels of the frontier molecular orbitals and, consequently, the absorption and emission characteristics. Studies on other substituted quinolines have shown that the introduction of electron-donating or electron-withdrawing groups can tune the fluorescence properties, leading to shifts in the emission wavelength and changes in the quantum yield. arabjchem.org

Advanced Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes and dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational landscape and to study the dynamics of its interaction with biological targets. rsc.org

By simulating the movement of every atom in the system, MD can reveal how the ligand and protein adapt to each other upon binding, a phenomenon known as induced fit. This is particularly important for understanding the stability of the ligand-protein complex and for accurately predicting binding affinities. For instance, MD simulations have been used to investigate the binding stability of quinazoline (B50416) derivatives to the EGFR enzyme, showing that more potent analogues exhibit lower root-mean-square deviation (RMSD) and more stable interactions with active site residues.

MD simulations can also be used to study the conformational preferences of this compound in different environments, such as in solution or within a protein binding pocket. This information is crucial for understanding how its shape and flexibility influence its biological activity. Conformational analysis helps to identify the low-energy conformations that are most likely to be biologically active.

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions in a Mechanistic Context

In the contemporary drug discovery and development landscape, the early in silico assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step to mitigate the risk of late-stage clinical failures. For this compound and its derivatives, computational tools offer a rapid and cost-effective means to predict their pharmacokinetic profiles, providing crucial insights into their potential as therapeutic agents. These predictive models are built upon large datasets of experimentally determined properties and utilize quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and other computational approaches to forecast the ADME characteristics of novel chemical entities.

Absorption: The absorption of a drug, particularly after oral administration, is a key determinant of its bioavailability. Computational models predict parameters like human intestinal absorption (HIA) and Caco-2 cell permeability. For a compound to be well-absorbed, it generally needs to possess a balance of lipophilicity and aqueous solubility. Online tools such as admetSAR and SwissADME are frequently used to estimate these properties for various compounds, including quinoline derivatives healthinformaticsjournal.comhealthinformaticsjournal.com. Predictions for gastrointestinal (GI) absorption and P-glycoprotein (P-gp) substrate liability are also crucial. P-gp is an efflux pump that can limit the absorption of drugs.

Distribution: Following absorption, a drug is distributed throughout the body. The volume of distribution and the ability to cross biological barriers, such as the blood-brain barrier (BBB), are critical parameters. The prediction of BBB permeability is particularly important for compounds targeting the central nervous system. Lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors are key factors influencing a compound's distribution.

Metabolism: The metabolic fate of a drug is a significant factor in its efficacy and safety. Computational models can predict the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism. Identifying the potential sites of metabolism on the this compound scaffold can guide the design of more stable analogues.

Excretion: The route and rate of excretion determine the half-life of a drug. While direct prediction of excretion pathways is complex, parameters related to metabolism and clearance can provide an indication of how a compound will be eliminated from the body.

Illustrative Predicted ADME Properties for a Quinoline Derivative:

Below are interactive data tables showcasing the types of AD-ME parameters that would be computationally predicted for a compound like this compound.

Physicochemical Properties

ParameterPredicted ValueFavorable Range
Molecular Weight233.30 g/mol&lt; 500 g/mol
LogP (Lipophilicity)4.2-0.4 to +5.6
Topological Polar Surface Area (TPSA)12.89 Ų&lt; 140 Ų
Number of Hydrogen Bond Donors0≤ 5
Number of Hydrogen Bond Acceptors1≤ 10

Pharmacokinetic Predictions

ParameterPredictionInterpretation
Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityHighIndicates good potential for passive diffusion across the intestinal epithelium.
Blood-Brain Barrier (BBB) PermeabilityHighThe compound may cross the BBB to exert effects on the CNS.
P-glycoprotein (P-gp) SubstrateNoThe compound is not likely to be actively removed from cells by P-gp.
CYP2D6 InhibitorYesPotential for drug-drug interactions with drugs metabolized by CYP2D6.
CYP3A4 InhibitorYesPotential for drug-drug interactions with drugs metabolized by CYP3A4.

These in silico predictions are invaluable for prioritizing compounds for synthesis and further experimental testing. For instance, a prediction of high intestinal absorption and good permeability would make a compound a more attractive candidate for oral drug development. Conversely, a prediction of significant inhibition of key metabolic enzymes like CYP2D6 or CYP3A4 would raise concerns about potential drug-drug interactions. The early-stage application of these computational ADMET studies in the drug discovery process for quinoline derivatives helps in reducing time and costs.

Advanced Applications of 7 Methyl 4 Phenylquinoline Derivatives in Materials Science and Catalysis

Design of Ligands for Coordination Chemistry and Metal Complexation

The nitrogen atom in the quinoline (B57606) ring and the potential for functionalization make 7-Methyl-4-phenylquinoline a candidate for ligand design in coordination chemistry. The development of ligands is crucial for creating metal complexes with specific electronic, optical, and catalytic properties.

The synthesis of substituted quinolines is a subject of ongoing research. For instance, methods for the synthesis of derivatives such as ethyl this compound-2-carboxylate have been reported. researchgate.net These synthetic routes provide a basis for the creation of more complex ligands. However, a detailed survey of current scientific literature does not yield specific examples of asymmetric bidentate aza-ligands derived directly from this compound for coordination with transition metals like ruthenium, osmium, or iridium. The development of such ligands remains a potential area for future investigation.

The photochemical properties of metal complexes are highly dependent on the nature of the ligands. Quinoline-containing ligands are known to influence the metal-to-ligand charge transfer (MLCT) transitions in ruthenium, osmium, and iridium complexes, which is fundamental to their photophysical behavior. While the general photochemistry of quinoline-metal complexes is a rich field of study, specific experimental or theoretical investigations into the photochemical properties of complexes incorporating the this compound ligand are not extensively documented in publicly available research.

Optoelectronic and Photophysical Applications

Quinoline derivatives are often investigated for their potential in optoelectronic devices due to their inherent luminescent and fluorescent properties. These properties can be tuned by modifying the substituents on the quinoline core.

The broader family of phenylquinoline derivatives has been explored for their fluorescence properties. The position of the phenyl and methyl groups can influence the emission and absorption spectra of the molecule. However, specific studies detailing the development and characterization of luminescent and fluorescent materials based explicitly on this compound are not readily found in the current body of scientific literature.

The application of organic molecules in solar energy conversion and information storage is a frontier in materials science. While some organic dyes and photochromic molecules are being investigated for these purposes, there is no specific research to date that highlights the use of this compound or its derivatives in these technologies.

Catalytic and Sensing Applications

The catalytic and sensing capabilities of quinoline derivatives often stem from their ability to coordinate with metal ions or interact with specific analytes.

Role in Heterogeneous Catalysis and Green Chemical Processes

Quinoline derivatives are recognized for their role in various chemical syntheses. Green chemistry principles encourage the use of methodologies that reduce or eliminate the use of hazardous substances. nih.govacs.org The synthesis of the quinoline scaffold itself can be achieved through greener protocols, such as multicomponent reactions that enhance atom economy. nih.gov While direct applications of this compound as a heterogeneous catalyst are not documented, the structural motif is present in ligands used in catalysis. The development of reusable and environmentally benign catalysts is a key area of research in green chemistry.

Potential Applications in Gas Sensing Technologies

Currently, there is no specific information available in the searched scientific literature regarding the application of this compound in gas sensing technologies.

Development of Innovative Dyes and Pigments

The quinoline nucleus is a fundamental component of various synthetic dyes, including cyanine (B1664457) dyes. nih.gov These dyes are known for their applications in various technological fields. The synthesis of such dyes often involves the quaternization of the nitrogen atom in the quinoline ring, followed by condensation reactions. nih.gov However, specific examples and detailed properties of dyes derived directly from this compound are not prominently featured in available research. The general synthesis of cyanine dyes involves N-alkylated 2- or 4-methylquinoline (B147181) salts which act as precursors. nih.gov

Use as Intermediates in Polymerization Reactions

The phenylquinoline structure is a key component in the synthesis of high-performance polymers known as poly(phenylquinoline)s (PPQs). cjps.org These polymers are noted for their excellent thermal stability, good solubility, and film-forming abilities. cjps.org The polymerization process often involves the reaction of diamines and dialdehydes, where the quinoline ring is formed as part of the polymer backbone. cjps.org While this compound as a distinct monomer is not explicitly mentioned in the context of these polymerizations, the fundamental structure is integral to the resulting polymer properties. Polyquinolines, in general, are synthesized through reactions that allow for a variety of structural modifications, leading to polymers with a range of properties from flexible to rigid-rod. dtic.milacs.org

Q & A

Q. What are the most reliable synthetic routes for 7-Methyl-4-phenylquinoline, and how can reaction yields be optimized?

The synthesis of this compound typically involves cyclization reactions or modifications of pre-existing quinoline scaffolds. For example, methodologies similar to those used for 7-chloro-4-hydroxyquinoline derivatives (e.g., condensation with sodium hydroxide under reflux) can be adapted . Yield optimization may require adjusting catalysts (e.g., magnesium or ammonium chloride), solvent systems (water/methanol mixtures), and reaction temperatures. Multi-step protocols, such as those involving ring-closing metathesis (RCM), have shown success in producing substituted quinolines with high regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For confirming methyl and phenyl substituent positions.
  • X-ray Crystallography : To resolve ambiguities in molecular geometry, as demonstrated in structural studies of analogous compounds like 2-(4-Methylphenyl)quinoline-4-carboxylic acid .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and purity.
  • Chromatography (HPLC/GC) : For assessing purity and isolating isomers.

Q. How does the solubility of this compound influence experimental design in biological assays?

Solubility in polar solvents (e.g., DMSO or ethanol) must be empirically determined due to the compound’s aromatic and hydrophobic groups. Protocols for related quinolines recommend pre-dissolving in DMSO (<1% v/v) for in vitro studies to avoid precipitation . Stability tests under varying pH and temperature conditions are critical to ensure bioassay reproducibility .

Q. What are the common stability challenges for this compound in long-term storage?

Degradation via oxidation or photolysis is a risk. Storage recommendations include:

  • Temperature : –20°C in amber vials to prevent light exposure.
  • Atmosphere : Argon or nitrogen gas to minimize oxidation.
  • Hygroscopicity : Use desiccants in sealed containers, as moisture can accelerate decomposition .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?

  • Kinetic Isotope Effects (KIE) : To identify rate-determining steps in catalytic cycles.
  • Computational Modeling (DFT) : For mapping electronic interactions between the methyl-phenyl substituents and active sites.
  • Isotopic Labeling : Track metabolic pathways in biological systems, as seen in studies of 4-aminoquinoline derivatives .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound derivatives?

  • Multi-Method Validation : Cross-validate NMR assignments with X-ray data (e.g., SHELX refinement for crystallographic ambiguities) .
  • Dynamic NMR : To detect conformational flexibility that may explain spectral discrepancies.
  • Crystallization Screening : Optimize solvent systems to obtain high-quality single crystals for unambiguous structure determination .

Q. How can researchers design experiments to probe the compound’s electronic properties and their impact on reactivity?

  • Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects of substituents.
  • UV-Vis Spectroscopy : Correlate absorption bands with π→π* transitions in the quinoline core.
  • Theoretical Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals and predict reactivity .

Q. What methodologies address low reproducibility in biological activity studies of this compound analogs?

  • Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines to validate target specificity.
  • Metabolomic Profiling : Identify off-target interactions using LC-MS/MS.
  • Structural-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing phenyl with heteroaromatic groups) to isolate pharmacophoric elements .

Methodological Considerations

  • Data Interpretation : Follow guidelines from The Franklin Standards to distinguish evidence from speculation, particularly when reconciling conflicting results .
  • Research Design : Explicitly define independent/dependent variables and controls, as emphasized in extended essay frameworks .
  • Ethical Compliance : Adhere to protocols for handling hazardous materials, including PPE requirements and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.